molecular formula C9H16Cl3NO4S2 B2478036 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide CAS No. 326908-96-7

5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide

Cat. No.: B2478036
CAS No.: 326908-96-7
M. Wt: 372.7
InChI Key: RKIQJPTXBCZATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a unique structure that combines a trichloromethyl group, a sulfonamide group, and a dioxidotetrahydrothiophene moiety, making it an interesting subject for scientific investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide typically involves multiple steps:

    Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.

    Introduction of the Trichloromethyl Group: The trichloromethyl group can be introduced via chlorination reactions using reagents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonamide precursor, such as pentane-1-sulfonyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.

    Reduction: Reduction reactions can target the trichloromethyl group, potentially converting it to a methyl or methylene group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dechlorinated analogs.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential as a pharmacological agent. Its sulfonamide group is known for its presence in many drugs, suggesting possible applications in the development of new therapeutics.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trichloro-2-methylpentane-1-sulfonamide: Similar structure but lacks the dioxidotetrahydrothiophene moiety.

    N-(1,1-Dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide: Similar but without the trichloromethyl group.

Uniqueness

The uniqueness of 5,5,5-trichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentane-1-sulfonamide lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

5,5,5-trichloro-N-(1,1-dioxothiolan-3-yl)pentane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16Cl3NO4S2/c10-9(11,12)4-1-2-5-19(16,17)13-8-3-6-18(14,15)7-8/h8,13H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIQJPTXBCZATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)CCCCC(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.